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Cat. No.: B1218745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical

properties of triphenylstannane (Ph₃SnH). The document is tailored for researchers,

scientists, and professionals in drug development who require a detailed understanding of the

energetic characteristics of this organotin compound. It includes a summary of quantitative

data, descriptions of relevant experimental protocols, and visualizations of experimental

workflows.

Introduction to Triphenylstannane
Triphenylstannane, a member of the organotin hydride family, is a versatile reagent in organic

synthesis, primarily utilized as a radical-based reducing agent. Its chemical formula is

C₁₈H₁₆Sn, and it exists as a colorless solid at room temperature.[1][2] A thorough

understanding of its thermochemical properties is crucial for predicting its reactivity, stability,

and for the design of synthetic routes and thermal safety assessments in its applications.

Quantitative Thermochemical Data
The available quantitative thermochemical data for triphenylstannane is limited. Direct

experimental values for key parameters such as the standard enthalpy of formation,
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combustion, and sublimation are not readily found in the literature. However, important data

regarding its bond energies and reaction enthalpies have been reported.

Table 1: Physical and Thermochemical Properties of Triphenylstannane

Property Value Units Notes

Molecular Formula C₁₈H₁₆Sn - [1][2]

Molar Mass 351.03 g/mol [1]

Melting Point 28 °C [2][3]

Boiling Point 163-165 °C at 0.3 mmHg [3]

Density 1.374 g/mL at 25 °C [1][3]

Ph₃Sn-H Bond

Dissociation Enthalpy

(BDE)

76.0 ± 3.0 kcal/mol In toluene solution

318.0 ± 12.6 kJ/mol In toluene solution

Enthalpy of

Dehydrogenation

(2Ph₃SnH → Ph₃Sn-

SnPh₃ + H₂)

-15.8 ± 2.2 kcal/mol In toluene solution

-66.1 ± 9.2 kJ/mol In toluene solution

Note: The Bond Dissociation Enthalpy and Enthalpy of Dehydrogenation were determined from

kinetic and calorimetric studies of the reaction of triphenylstannane with a chromium carbonyl

complex and its catalytic dehydrogenation, respectively.

Experimental Protocols for Thermochemical
Analysis
While specific experimental protocols for determining the thermochemical properties of

triphenylstannane are not extensively detailed in the literature, this section outlines the
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general methodologies for key experimental techniques that would be employed for such a

compound.

Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of

formation of organic and organometallic compounds.[4][5]

Objective: To determine the standard enthalpy of combustion (ΔH°c) of triphenylstannane,

from which the standard enthalpy of formation (ΔH°f) can be calculated.

Methodology:

Sample Preparation: A precisely weighed sample of pure triphenylstannane (typically in the

range of 0.5-1.5 g) is placed in a crucible within a high-pressure vessel known as a "bomb."

[6] A fusible wire is placed in contact with the sample to initiate combustion.[6][7]

Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately

30 atm.[6] It is then submerged in a known quantity of water in an insulated container (the

calorimeter). The initial temperature of the water is measured with high precision.[7]

Combustion: The sample is ignited by passing an electric current through the wire.[6][7] The

complete combustion of triphenylstannane would proceed according to the following

reaction: C₁₈H₁₆Sn(s) + 23 O₂(g) → 18 CO₂(g) + 8 H₂O(l) + SnO₂(s)

Temperature Measurement: The temperature of the water is monitored, and the maximum

temperature reached is recorded. The temperature change (ΔT) is used to calculate the heat

released.[7]

Data Analysis: The heat capacity of the calorimeter (C_cal) is predetermined by combusting

a standard substance with a known enthalpy of combustion, such as benzoic acid.[6] The

heat released by the combustion of triphenylstannane (q_comb) is calculated using the

formula: q_comb = -C_cal * ΔT

Corrections: Corrections are applied for the heat of combustion of the ignition wire and for

the formation of any side products, such as nitric acid from residual nitrogen in the bomb.[4]
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Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated on a

molar basis. The standard enthalpy of formation is then determined using Hess's Law:

ΔH°f(Ph₃SnH) = 18 * ΔH°f(CO₂) + 8 * ΔH°f(H₂O) + ΔH°f(SnO₂) - ΔH°c(Ph₃SnH) where the

standard enthalpies of formation of CO₂, H₂O, and SnO₂ are known values.

Diagram of Experimental Workflow:
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Workflow for determining the enthalpy of formation via combustion calorimetry.
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Knudsen Effusion Mass Spectrometry for Enthalpy of
Sublimation
Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for determining the

vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[8]

[9]

Objective: To measure the vapor pressure of solid triphenylstannane as a function of

temperature and to determine its standard enthalpy of sublimation (ΔH°sub).

Methodology:

Sample Preparation: A small amount of solid triphenylstannane is placed in a Knudsen cell,

which is a small, thermally stable container with a very small orifice.[9]

Apparatus Setup: The Knudsen cell is placed within a high-vacuum chamber and heated to a

precisely controlled temperature.

Effusion: At a given temperature, molecules of triphenylstannane effuse through the orifice

into the high vacuum, forming a molecular beam.[9]

Mass Spectrometry: The molecular beam is directed into the ion source of a mass

spectrometer, where the effusing molecules are ionized and their mass-to-charge ratio is

analyzed. The intensity of the ion signal corresponding to the triphenylstannane molecule is

proportional to its partial pressure in the cell.

Data Collection: The ion intensity is measured at various temperatures.

Data Analysis: The vapor pressure (P) is related to the ion intensity (I) by the equation: P = k

* I * T where k is a calibration constant and T is the absolute temperature. The enthalpy of

sublimation is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus

1/T. The slope of the resulting line is equal to -ΔH°sub / R, where R is the gas constant.

Diagram of Experimental Workflow:
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Workflow for determining the enthalpy of sublimation using KEMS.
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Conclusion
The thermochemical data for triphenylstannane is not as extensively documented as for many

other common organic compounds. The key experimentally determined value available is the

Ph₃Sn-H bond dissociation enthalpy. This guide has summarized the known data and outlined

the standard experimental procedures that would be necessary to determine other fundamental

thermochemical properties like the enthalpy of formation and sublimation. Such data would be

invaluable for a more complete understanding of the chemical behavior of triphenylstannane
and for the optimization of its use in various applications. Further experimental work in this area

is highly encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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